molecular formula C22H19ClN6O2 B607228 Copiktra CAS No. 1386861-49-9

Copiktra

Cat. No. B607228
M. Wt: 434.884
InChI Key: FQLHRUBTGKTKPZ-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Duvelisib, also known as IPI-145 and INK-1197, is an orally bioavailable, highly selective and potent small molecule inhibitor of the delta and gamma isoforms of phosphoinositide-3 kinase (PI3K) with potential immunomodulating and antineoplastic activities. Upon administration, PI3K delta/gamma inhibitor IPI 145 prevents the activation of the PI3K delta/gamma-mediated signaling pathways which may lead to a reduction in cellular proliferation in PI3K delta/gamma-expressing tumor cells. Unlike other isoforms of PI3K, the delta and gamma isoforms are overexpressed primarily in hematologic malignancies and inflammatory and autoimmune diseases.

Scientific Research Applications

Duvelisib in Hematological Malignancies

Duvelisib (Copiktra®) is a dual inhibitor of phosphoinositide 3-kinases (PI3Kδ and PI3Kγ) with notable applications in treating various hematological malignancies. It was first approved by the FDA in 2018 for adult patients with relapsed or refractory chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL) after at least two prior therapies. It also received accelerated approval for relapsed or refractory follicular lymphoma (FL) after at least two prior systemic therapies. The drug's development, clinical trials, and synthesis processes have been a subject of considerable scientific interest (Rodrigues, Sagrillo, & Fraga, 2019).

Global Approval and Clinical Development

Duvelisib's first global approval in 2018 marked a significant milestone in its clinical development. The drug has been developed as an oral treatment for various cancer indications, especially hematological malignancies. Its clinical development continues worldwide, including preclinical development for solid tumors in the USA. This highlights the ongoing research interest and potential future applications of duvelisib in cancer treatment (Blair, 2018).

properties

CAS RN

1386861-49-9

Product Name

Copiktra

Molecular Formula

C22H19ClN6O2

Molecular Weight

434.884

IUPAC Name

(S)-3-(1-((9H-purin-6-yl)amino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one hydrate

InChI

InChI=1S/C22H17ClN6O.H2O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15;/h2-13H,1H3,(H2,24,25,26,27,28);1H2/t13-;/m0./s1

InChI Key

FQLHRUBTGKTKPZ-ZOWNYOTGSA-N

SMILES

O=C1N(C2=CC=CC=C2)C([C@@H](NC3=C4N=CNC4=NC=N3)C)=CC5=C1C(Cl)=CC=C5.[H]O[H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

IPI145;  IPI 145;  IPI-145. INK1197;  INK 1197;  INK-1197;  Duvelisib;  Copiktra;  Duvelisib hydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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